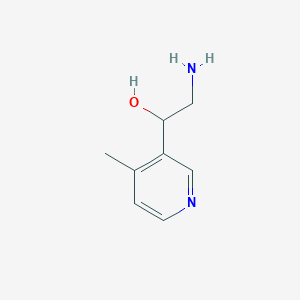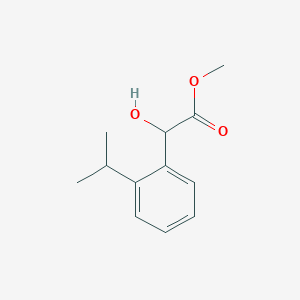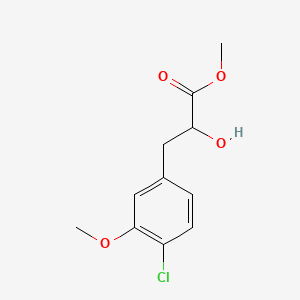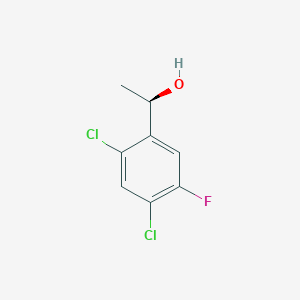
2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which involves the formylation of acetophenone hydrazones to produce formylpyrazoles . Another method involves the condensation of aldehyde pyrazole with different activated methylenes in water .
Industrial Production Methods
the principles of green chemistry, such as using sustainable solvents and minimizing waste, are often applied in the industrial synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
Oxidation: Produces 2-(1-Ethyl-1h-pyrazol-5-yl)acetic acid.
Reduction: Produces 2-(1-Ethyl-1h-pyrazol-5-yl)ethanol.
Substitution: Produces various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved would depend on the specific application and the structure of the derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
- 1-Ethyl-1H-pyrazole-4-carbaldehyde
- 1-Ethyl-1H-pyrazole-3-carbaldehyde
Uniqueness
2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2-(2-ethylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
IBJSKKQFZUUHJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=N1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


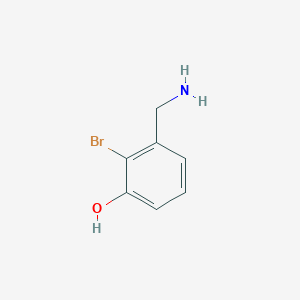
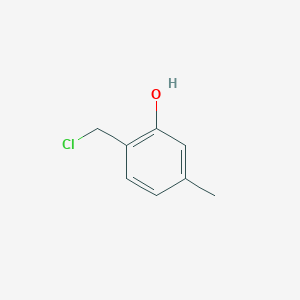

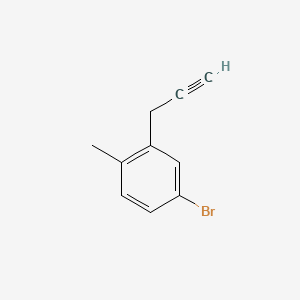
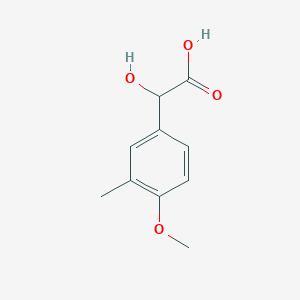

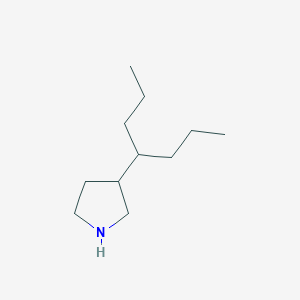
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
